Lidocaine impurity 5-d6

Description

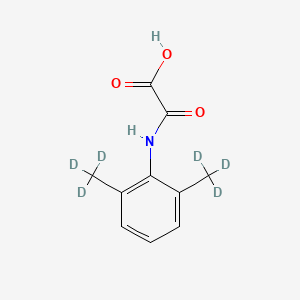

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

199.24 g/mol |

IUPAC Name |

2-[2,6-bis(trideuteriomethyl)anilino]-2-oxoacetic acid |

InChI |

InChI=1S/C10H11NO3/c1-6-4-3-5-7(2)8(6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)/i1D3,2D3 |

InChI Key |

JFTAPSBIODPQJN-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C(=O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment for Lidocaine Impurity 5 D6

Retrosynthetic Analysis of Lidocaine (B1675312) Impurity 5-d6 and Deuterium (B1214612) Incorporation Strategies

Retrosynthetic analysis of Lidocaine Impurity 5-d6, which is a deuterated version of Lidocaine Impurity 5, involves conceptually breaking down the target molecule into simpler, commercially available starting materials. The key challenge lies in devising a strategy for the selective incorporation of deuterium atoms. medchemexpress.commedchemexpress.com Lidocaine Impurity 5 is structurally related to lidocaine, often generated during its synthesis. synzeal.com The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium.

The primary strategies for deuterium incorporation include:

Using deuterated precursors: This is often the most straightforward approach, where a starting material already containing the required deuterium atoms is used in the synthesis. metsol.com

Hydrogen-Deuterium Exchange (HDE): This method involves exchanging protons for deuterons on an advanced intermediate or the final molecule. nih.govmdpi.comgoogle.com This can be catalyzed by acids, bases, or transition metals. nih.govmdpi.comscielo.org.mx For aromatic systems, acid-catalyzed exchange using deuterated acids like deuterated trifluoroacetic acid (CF3COOD) can be effective. nih.govresearchgate.net

Reduction with deuterated reagents: Functional groups can be reduced using deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to introduce deuterium. scielo.org.mx

For this compound, the deuterium atoms are located on the diethylamino group. Therefore, a retrosynthetic approach would likely disconnect the molecule at the amide bond, leading back to 2,6-dimethylaniline (B139824) and a deuterated chloroacetyl chloride derivative, or more practically, an N-alkylation of a primary or secondary amine with a deuterated alkylating agent.

Selection of Precursor Materials and Deuteration Reagents for Targeted Isotopic Labeling

The synthesis of this compound necessitates the careful selection of starting materials and deuterating agents to ensure the precise placement of deuterium atoms.

Precursor Materials:

2,6-Dimethylaniline: This is a common precursor in the synthesis of lidocaine and its related impurities. cerritos.edugoogle.com

Chloroacetyl chloride: This reagent is used to acylate the aniline (B41778) nitrogen. cerritos.edu

Diethylamine-d6: A deuterated version of diethylamine (B46881) would be a key precursor if the strategy involves building the deuterated diethylamino group from the start.

Deuteration Reagents:

Deuterium gas (D2): Used in catalytic hydrogenation/deuterogenation reactions.

Deuterated water (D2O): A common and cost-effective source of deuterium, often used in H/D exchange reactions. nih.govansto.gov.au

Deuterated acids: Reagents like deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD) can catalyze H/D exchange on aromatic rings. nih.govresearchgate.net

Metal catalysts: Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) are often used to facilitate H/D exchange reactions. mdpi.comscielo.org.mx

The choice of reagents depends on the chosen synthetic route and the desired level of isotopic enrichment.

Multi-Step Synthesis Schemes for the Preparation of this compound

The preparation of this compound is a multi-step process that often mirrors the synthesis of lidocaine itself, but with the introduction of deuterium at a strategic point. daicelpharmastandards.comsubtlepharma.comresolvemass.ca A plausible synthetic scheme is outlined below, which is a common pathway for creating N-alkylated amide structures.

A common synthetic route for lidocaine involves two main steps:

Acylation: Reaction of 2,6-dimethylaniline with chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide. cerritos.edu

Alkylation: The subsequent reaction of this intermediate with diethylamine to yield lidocaine. cerritos.edu

To synthesize this compound, this process would be modified to incorporate the deuterium atoms. A likely approach involves reacting α-chloro-2,6-dimethylacetanilide with diethylamine-d6.

Table 1: Plausible Multi-Step Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,6-Dimethylaniline, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate (B1210297) | α-Chloro-2,6-dimethylacetanilide |

| 2 | α-Chloro-2,6-dimethylacetanilide, Diethylamine-d6 | Toluene (B28343), Reflux | Lidocaine-d6 |

This method ensures that the six deuterium atoms are specifically located on the two ethyl groups of the diethylamino moiety.

Chemical Reactions and Conditions for Deuterium Atom Introduction

The introduction of deuterium atoms is a critical step that requires specific reaction conditions.

N-Alkylation with a Deuterated Amine: As described in the multi-step synthesis, the reaction of an electrophilic intermediate like α-chloro-2,6-dimethylacetanilide with a deuterated nucleophile such as diethylamine-d6 is a direct and controlled method for introducing the isotopic label. acs.org This is typically carried out in a suitable solvent like toluene under reflux conditions. cerritos.edu

Hydrogen Autotransfer: An alternative, though potentially less direct for this specific impurity, is the N-alkylation of amines with alcohols via a hydrogen autotransfer mechanism. acs.orgliv.ac.uk A deuterated alcohol could serve as the deuterium source. liv.ac.uk

Photocatalytic Deuteration: Modern methods include photocatalytic approaches. For instance, visible light-driven deuteration has been used for C-H bonds in pharmaceutical molecules, sometimes using D2O as the deuterium source. nih.gov Another photocatalytic method enables the synthesis of deuterated N-alkylation drugs. researchgate.net

Acid-Catalyzed H/D Exchange: While more common for aromatic protons, acid-catalyzed exchange can sometimes be used for other positions. nih.govresearchgate.net For example, using deuterated methanesulfonic acid can lead to deuterium incorporation. nih.gov

Metallaphotoredox Deuteroalkylation: This advanced technique utilizes thianthrenium salts to efficiently introduce deuterium at the α-position of alkyl chains using D2O as the source. nih.gov

Optimization of Reaction Parameters for Yield and Isotopic Purity

Optimizing reaction conditions is crucial for maximizing the yield and ensuring high isotopic purity of the final product. acs.org

Reaction Time and Temperature: The duration and temperature of the reaction can significantly impact both the yield and the potential for side reactions or isotopic scrambling. These parameters must be carefully controlled and optimized for each step. acs.orgbeilstein-journals.org

Stoichiometry of Reagents: The molar ratios of the reactants and any catalysts are critical. For instance, in an N-alkylation, using a slight excess of the amine can help drive the reaction to completion.

Solvent and Catalyst Choice: The choice of solvent can influence reaction rates and solubility of intermediates. The catalyst, if used, must be selected to be efficient and minimize unwanted side reactions. scielo.org.mx

Monitoring Reaction Progress: Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of the reaction, allowing for determination of the optimal reaction time. cerritos.edu

Isotopic purity is typically assessed at the end of the synthesis using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location and extent of deuterium incorporation. chemicalsknowledgehub.comansto.gov.au

Advanced Purification Techniques for Synthetic this compound

After synthesis, the crude product contains the desired deuterated impurity along with unreacted starting materials, byproducts, and potentially unlabeled or partially labeled species. Therefore, robust purification methods are essential to isolate this compound with high chemical and isotopic purity. nih.gov

Chromatographic Separation Methods (e.g., SPE, HPLC)

Chromatographic techniques are the cornerstone of purification for isotopically labeled compounds.

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample cleanup and concentration. mdpi.comveeprho.com It can be used as a preliminary purification step to remove major impurities before final purification by HPLC. researchgate.netfrontiersin.org The principle involves partitioning the analyte between a solid stationary phase and a liquid mobile phase. veeprho.com Mixed-mode SPE, which combines ion-exchange and reversed-phase mechanisms, can offer enhanced selectivity for isolating target compounds from complex mixtures. veeprho.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is the method of choice for isolating highly pure compounds. tandfonline.comchromatographyonline.com Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of drug molecules and their impurities. tandfonline.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. It has been shown that deuterated compounds can be separated from their non-deuterated (protio) analogs using reversed-phase HPLC, with the deuterated compound typically eluting slightly earlier. tandfonline.com The mobile phase composition, often a mixture of water (or D2O for certain applications) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. researchgate.netresearchgate.net For temperature-sensitive compounds, purification can be performed at low temperatures to minimize degradation. chromatographyonline.com

The purity of the final product is confirmed using analytical techniques such as analytical HPLC, mass spectrometry, and NMR spectroscopy. ansto.gov.aujove.com

Isolation and Drying Strategies to Maintain Product Integrity

The isolation and drying of the final this compound product are critical steps to ensure its stability, purity, and integrity as a reference standard. These processes are designed to remove residual solvents, unreacted reagents, and byproducts while preventing degradation or isotopic dilution of the deuterated compound.

Following the synthesis, the initial isolation of the crude product is typically achieved through extraction. The reaction mixture is often quenched and neutralized, followed by extraction with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The organic layers are then combined and washed with water to remove any water-soluble impurities.

Purification is paramount and is often accomplished using chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating impurities with high purity. researchgate.net The choice of the stationary and mobile phases is crucial for achieving good separation of the target impurity from other components. For instance, a reversed-phase C18 column with a gradient elution of acetonitrile and water or a buffer can be effective. acs.org Thin-layer chromatography (TLC) can also be utilized for separation, with visualization under UV light. humanjournals.com

Once the purified fractions containing this compound are collected, the solvent must be removed. Rotary evaporation is a standard procedure for the bulk removal of the solvent under reduced pressure. However, to maintain the integrity of a deuterated compound, especially one intended as a standard, more rigorous drying methods are necessary to remove residual solvents and traces of water, which could lead to back-exchange of deuterium atoms.

Drying Strategies:

Several drying techniques can be employed, each with its advantages in maintaining the integrity of the final product. The selection of the drying method depends on the thermal stability of the compound and the desired level of dryness.

Vacuum Drying: The purified product is placed in a vacuum oven at a controlled temperature. This method is effective for removing volatile organic solvents and water. Care must be taken to choose a temperature that does not cause thermal degradation of the impurity. For many pharmaceutical compounds, drying at temperatures between 30°C and 50°C is common. google.com

Freeze-Drying (Lyophilization): This is a preferred method for heat-sensitive compounds and for achieving a very low residual moisture content. nih.gov The process involves freezing the purified solution of the compound and then sublimating the solvent under a high vacuum. This technique is particularly useful for deuterated compounds as it minimizes the potential for thermal decomposition and isotopic exchange that might occur at elevated temperatures in the presence of trace amounts of water. jst.go.jp The resulting product is often a fine, easily handled powder.

Use of Drying Agents: For smaller scale preparations or as a final drying step, the use of chemical desiccants in a desiccator under vacuum can be employed. However, direct contact with drying agents is generally avoided to prevent contamination of the final product.

The effectiveness of the drying process is monitored to ensure that residual solvents are within acceptable limits for a reference standard. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect residual solvents, and Karl Fischer titration is the standard method for determining water content. acs.org

The table below summarizes typical parameters for the final isolation and drying steps of this compound.

| Parameter | Method/Condition | Purpose |

| Initial Isolation | Liquid-Liquid Extraction | Separation of the crude product from the aqueous reaction mixture. |

| Purification | Preparative HPLC | To achieve high chemical purity of the target impurity. |

| Solvent Removal | Rotary Evaporation | Bulk removal of chromatography solvents. |

| Final Drying | Freeze-Drying (Lyophilization) or Vacuum Oven | To remove residual water and solvents to maintain product integrity and isotopic enrichment. |

| Purity Analysis | HPLC, LC-MS | To confirm the chemical purity of the final product. |

| Isotopic Enrichment Analysis | Mass Spectrometry, NMR | To determine the percentage of deuterium incorporation. |

| Residual Solvent Analysis | ¹H NMR, GC-HS | To quantify any remaining solvents from the synthesis and purification process. |

| Water Content Analysis | Karl Fischer Titration | To ensure the product is sufficiently dry to prevent degradation and isotopic exchange. |

By carefully controlling the isolation and drying processes, this compound can be obtained as a high-purity, stable solid suitable for use as an analytical reference standard in pharmaceutical quality control.

Comprehensive Spectroscopic and Spectrometric Characterization of Lidocaine Impurity 5 D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and deuterium (B1214612) (²H).

The structure of Lidocaine (B1675312) Impurity 5-d6 is closely related to its non-deuterated counterpart, with deuterium atoms strategically replacing hydrogen atoms. The primary method for confirming the exact location of this isotopic labeling is through ¹H and ¹³C NMR spectroscopy.

In the ¹H NMR spectrum of the non-deuterated Lidocaine Impurity 5, a characteristic singlet signal appears for the six protons of the two methyl groups attached to the 2 and 6 positions of the phenyl ring. For Lidocaine Impurity 5-d6, the most telling evidence of successful deuteration is the absence of this specific proton signal. This disappearance confirms that the hydrogens on the 2,6-dimethylphenyl moiety have been replaced by deuterium.

Further confirmation is provided by ¹³C NMR spectroscopy. While the carbon atoms of the deuterated methyl groups (-CD₃) are still present, their signals in the ¹³C NMR spectrum are altered due to the coupling between carbon and deuterium (C-D coupling) and the longer relaxation times of deuterium-coupled carbons. Instead of a sharp singlet, the signal for the -CD₃ carbons typically appears as a multiplet with a lower intensity. The chemical shifts of the surrounding carbon atoms may also experience minor shifts, known as isotope effects.

Table 1: Comparative ¹H and ¹³C NMR Data for Lidocaine Impurity 5 and this compound

| Nucleus | Lidocaine Impurity 5 (Expected Shifts) | This compound (Expected Shifts & Observations) | Rationale for Difference |

| ¹H | Singlet for Ar-CH₃ protons | Signal for Ar-CD₃ protons is absent | Substitution of protons with deuterium. |

| ¹³C | Singlet for Ar-C H₃ carbon | Multiplet for Ar-C D₃ carbon with reduced intensity | C-D coupling and nuclear Overhauser effect changes. |

Note: Specific chemical shift values (ppm) can vary based on the solvent and experimental conditions.

The area of the signal in the ²H NMR spectrum is directly proportional to the number of deuterium atoms in that specific chemical environment. By integrating the signal corresponding to the -CD₃ groups and comparing it to a calibrated internal standard, the precise level of deuterium incorporation can be calculated. This analysis is crucial for verifying that the isotopic enrichment meets the required specifications, which for many stable isotope-labeled standards is greater than 98% or even 99%. This ensures the reliability of the compound for use in quantitative studies.

To achieve unambiguous confirmation of the entire molecular structure of this compound, a series of two-dimensional (2D) NMR experiments are utilized. veeprho.comveeprho.com These techniques reveal the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to map out the spin systems within the molecule, such as the protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. This provides a clear map of C-H bonds. For this compound, this technique would show the correlations for the aromatic C-H groups, while confirming the absence of correlations for the deuterated methyl positions.

Together, these advanced NMR methods provide a comprehensive and definitive structural proof of this compound. d-nb.info

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation behavior, providing further structural confirmation. brieflands.comchemicalbook.com

HRMS analysis of this compound provides a highly accurate mass measurement of its molecular ion. Given the molecular formula C₁₀H₅D₆NO₃, the expected exact mass can be calculated. rxnchem.commedchemexpress.comcymitquimica.commedchemexpress.com In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas.

When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it breaks down into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, key fragmentation pathways would include the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂), and cleavage at the amide bond. The masses of these fragments are also measured with high accuracy, helping to piece together the original structure and confirm the location of the deuterium labels.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

| [M+H]⁺ | C₁₀H₆D₆NO₃⁺ | 200.1110 | Protonated parent molecule. |

| [M-CO₂H]⁺ | C₉H₆D₆NO⁺ | 155.1205 | Fragment resulting from loss of the carboxyl group. |

Note: The calculated m/z values are theoretical and may vary slightly in experimental measurements.

HRMS is also instrumental in verifying the isotopic purity and labeling efficiency of this compound. The mass spectrum clearly shows the distribution of isotopic peaks. For a successfully synthesized hexadeuterated compound, the most abundant peak in the molecular ion cluster will be the one corresponding to the molecule containing six deuterium atoms (M+6 relative to the non-deuterated analogue). chemicalbook.com

The relative intensities of the signals for the non-deuterated (M+0), partially deuterated (M+1 to M+5), and fully deuterated (M+6) forms are measured. This isotopic abundance pattern allows for a precise calculation of the labeling efficiency, confirming the high percentage of the desired d6-labeled species. This verification is critical for applications where the labeled compound is used as an internal standard in quantitative mass spectrometry. chemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Isotopic Vibrational Effects

Infrared (IR) spectroscopy is a critical analytical technique for the characterization of this compound, providing valuable information about its functional groups and the specific vibrational effects resulting from isotopic labeling. The structure of Lidocaine Impurity 5, N-(2,6-dimethylphenyl)glyoxylic acid, contains several key functional groups, including a carboxylic acid, an amide, and an aromatic ring. The deuteration of the two methyl groups on the phenyl ring introduces significant and predictable changes in the IR spectrum.

The substitution of hydrogen with deuterium, a heavier isotope, alters the reduced mass of the corresponding bonds without significantly changing the force constant. ajchem-a.comcchmc.org This change in mass leads to a decrease in the vibrational frequencies of the bonds involving deuterium. libretexts.orgajchem-a.com For C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region, the corresponding C-D stretching vibrations are observed at significantly lower frequencies, generally in the 2100-2250 cm⁻¹ range. Similarly, C-H bending vibrations are shifted to lower wavenumbers upon deuteration. This isotopic shift is a powerful tool for confirming the position of the deuterium labels within the molecular structure.

The IR spectrum of this compound is expected to display characteristic absorption bands for its primary functional groups, with notable shifts for the deuterated methyl groups.

Table 1: Expected Infrared (IR) Absorption Bands for Lidocaine Impurity 5 and this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) in Lidocaine Impurity 5 | Expected Wavenumber (cm⁻¹) in this compound | Notes on Isotopic Effects |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | 2500-3300 (broad) | No change expected as this group is not deuterated. |

| Amide | N-H Stretch | 3200-3400 | 3200-3400 | No change expected. |

| Amide I | C=O Stretch | 1680-1700 | 1680-1700 | Minor shifts possible due to changes in the overall molecular vibrational environment, but the primary effect is on the deuterated groups. |

| Amide II | N-H Bend | 1515-1570 | 1515-1570 | No direct isotopic effect. |

| α-Keto Acid | C=O Stretch | 1720-1740 | 1720-1740 | No change expected. |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 | Minimal change expected. |

| Aromatic Ring | C-H Bending (out-of-plane) | 770-810 (1,2,3-trisubstituted) | 770-810 | Minimal change expected. |

| Methyl Groups | C-H Stretch | 2870-2960 | Not Present | These bands are replaced by C-D stretching bands. |

| Deuterated Methyl Groups | C-D Stretch | Not Present | ~2100-2250 | The heavier mass of deuterium lowers the stretching frequency significantly compared to C-H bonds. ajchem-a.comlibretexts.org |

| Methyl Groups | C-H Bend | 1375-1465 | Not Present | These bands are replaced by C-D bending bands at lower frequencies. |

| Deuterated Methyl Groups | C-D Bend | Not Present | ~950-1100 | C-D bending vibrations appear at lower wavenumbers than C-H bends. |

This table presents expected values based on established principles of IR spectroscopy and isotopic effects. Actual values may vary based on experimental conditions.

Chromatographic Behavior Characterization of this compound in Analytical Systems

The characterization of this compound in analytical separation systems is fundamental for its quantification and control in pharmaceutical analysis. The introduction of deuterium atoms influences the physicochemical properties of the molecule, leading to observable differences in its chromatographic behavior compared to its non-deuterated analogue.

In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds typically exhibit shorter retention times than their non-deuterated (protiated) counterparts. bioforumconf.comepa.gov This phenomenon, known as the chromatographic isotope effect, is attributed to the fact that C-D bonds are shorter and have a smaller van der Waals radius than C-H bonds. This results in a slightly smaller molecular volume and reduced lipophilicity for the deuterated molecule, leading to weaker interactions with the non-polar stationary phase and consequently, earlier elution. bioforumconf.comresearchgate.net

Studies on deuterated analogues of various compounds have consistently shown this trend, with the magnitude of the retention time shift increasing with the number of deuterium atoms. bioforumconf.comresearchgate.net For instance, in the LC-MS/MS analysis of lidocaine, the deuterated internal standard lidocaine-d6 elutes slightly earlier than lidocaine itself. nih.govresearchgate.net Therefore, this compound is expected to have a retention time that is measurably shorter than that of the unlabeled Lidocaine Impurity 5 under identical RP-HPLC conditions.

The peak shape of this compound, which contains a basic diethylamino group similar to lidocaine, is highly dependent on the pH of the mobile phase. halocolumns.com To achieve sharp, symmetrical peaks and ensure good retention, the analysis is typically performed using a mobile phase with a pH adjusted to be slightly alkaline (e.g., pH 8). halocolumns.com Under these conditions, the basic amine is in its neutral form, which minimizes undesirable ionic interactions with residual silanol (B1196071) groups on the silica-based stationary phase, thereby preventing peak tailing. halocolumns.com

Table 2: Expected HPLC Behavior of this compound

| Parameter | Expected Behavior for this compound | Scientific Rationale |

|---|---|---|

| Retention Time (RP-HPLC) | Shorter than non-deuterated Lidocaine Impurity 5. | Deuteration reduces lipophilicity due to smaller molecular volume, leading to weaker interaction with the C18 stationary phase and earlier elution. bioforumconf.comepa.gov |

| Peak Shape | Symmetrical under optimized conditions. | Achieved by using a high-pH mobile phase (e.g., pH 8) to maintain the amine functional group in its neutral state, minimizing silanol interactions. halocolumns.com |

| Resolution | Baseline separation from the non-deuterated form is achievable. | The difference in retention, though small, can be sufficient for resolution with an optimized HPLC method. |

The direct analysis of this compound by gas chromatography (GC) is challenging due to its molecular structure. As a glyoxylic acid, the compound has a carboxylic acid group and a relatively high molecular weight, making it non-volatile and thermally labile. Direct injection into a GC system would likely lead to decomposition rather than volatilization. Therefore, a derivatization step would be necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to GC analysis.

Assuming a suitable derivatization procedure is applied, the resulting volatile analog of this compound would be amenable to GC analysis. Similar to HPLC, a chromatographic isotope effect is also observed in GC, where deuterated compounds often elute earlier than their protiated analogs from most common stationary phases. nih.gov This effect is attributed to the slightly weaker intermolecular (van der Waals) interactions of the deuterated analyte with the stationary phase. epa.gov The boiling points of deuterated compounds are often slightly lower than their hydrogen-containing counterparts, which can contribute to shorter retention times in GC. nih.gov

Table 3: Gas Chromatography (GC) Performance Considerations for this compound

| Parameter | Performance Characteristic | Rationale and Requirements |

|---|---|---|

| Applicability | Applicable only after derivatization. | The native compound is non-volatile due to the carboxylic acid group. Derivatization (e.g., esterification) is required to increase volatility. |

| Retention Time | The derivatized impurity is expected to elute earlier than its corresponding non-deuterated derivative. | A chromatographic isotope effect in GC typically results in shorter retention for deuterated compounds. nih.gov |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | FID is a universal detector for organic compounds. GC-MS would provide mass information, confirming the identity and deuteration of the impurity. researchgate.net |

Advanced Analytical Method Development and Validation Utilizing Lidocaine Impurity 5 D6

Role of Lidocaine (B1675312) Impurity 5-d6 as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays

Stable isotope-labeled (SIL) compounds, such as Lidocaine Impurity 5-d6, are considered the gold standard for internal standards in quantitative mass spectrometry. acanthusresearch.commusechem.comnih.gov This is due to their chemical and physical properties being nearly identical to the unlabeled analyte of interest, while their increased mass allows for clear differentiation by the mass spectrometer. acanthusresearch.com this compound, being a deuterated form of a Lidocaine impurity, is employed to improve the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Lidocaine and its impurities. veeprho.comveeprho.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of an analyte's concentration in a sample. osti.govbiopharmaspec.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, the "spike" or internal standard, to a sample containing an unknown amount of the natural (unlabeled) analyte. osti.govrsc.org After thorough mixing and homogenization to ensure isotopic equilibrium, the sample is analyzed by a mass spectrometer to measure the altered isotopic ratio. biopharmaspec.comrsc.org

The concentration of the analyte in the original sample can then be calculated with a high degree of precision based on the measured isotope ratio of the mixture, the known amount and isotopic composition of the added standard, and the mass of the sample. nih.gov A key advantage of IDMS is that the quantification is based on an isotope ratio measurement, which is less susceptible to variations in sample preparation and instrument response compared to methods relying on signal intensity alone. osti.gov This makes IDMS particularly valuable for the quantification of trace-level impurities in complex matrices, where complete recovery of the analyte is often challenging. osti.gov In the context of pharmaceutical analysis, IDMS using standards like this compound allows for the accurate quantification of the corresponding impurity, ensuring that its levels remain within regulatory limits. veeprho.comosti.gov

A significant challenge in quantitative analysis using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the phenomenon of matrix effects. myadlm.orgoup.com Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine, or formulation excipients) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). myadlm.orgclearsynth.com This can compromise the accuracy and reproducibility of the analytical method. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred strategy to compensate for matrix effects. oup.comclearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it is assumed to experience the same degree of ion suppression or enhancement during analysis. acanthusresearch.comwaters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. acanthusresearch.comclearsynth.com

However, it is important to note that while deuterated standards are highly effective, they may not always completely eliminate the impact of matrix effects, especially if there are slight differences in retention time between the analyte and the internal standard. myadlm.orgoup.com Despite this, the use of deuterated standards like this compound remains a cornerstone for developing robust and reliable bioanalytical methods by significantly mitigating the impact of matrix-induced ion suppression or enhancement. myadlm.orgnih.gov

Development of Quantitative Analytical Methods for Lidocaine and Related Impurities

The development of robust and sensitive quantitative analytical methods is crucial for monitoring the levels of Lidocaine and its impurities in pharmaceutical formulations and biological samples. researchgate.netnih.gov The use of deuterated internal standards, such as this compound, is integral to achieving the required accuracy and precision in these methods. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their impurities due to its high sensitivity and selectivity. researchgate.netnih.govfarmaciajournal.com Several LC-MS/MS methods have been developed for the analysis of Lidocaine and its metabolites. nih.govoup.comresearchgate.net

A typical LC-MS/MS method for Lidocaine and its impurities involves several key optimization steps:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to isolate the analytes from the sample matrix. researchgate.netnih.gov For instance, a method for analyzing Lidocaine in human plasma used a simple solid-phase extraction technique. nih.gov Another method for determining Lidocaine and its metabolite in serum involved protein precipitation with acetonitrile (B52724) followed by SPE. oup.com

Chromatographic Separation: Reversed-phase chromatography with columns like C18 is commonly used to separate Lidocaine and its impurities from each other and from matrix components. nih.govoup.com The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve good peak shape and resolution within a reasonable run time. nih.govfarmaciajournal.com

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.gov This involves selecting specific precursor-to-product ion transitions for the analyte and its deuterated internal standard, which provides high selectivity and sensitivity. nih.gov For example, a study reported the precursor ion transition for Lidocaine as m/z 235.10 to 86.15 and for Lidocaine-d6 as m/z 241.30 to 86.15. nih.gov

The following table summarizes typical parameters for an LC-MS/MS method for Lidocaine analysis:

| Parameter | Typical Value/Condition | Source |

| Column | C18, e.g., Kinetex EVO 100A (4.6 x 100mm, 2.6 µm) | nih.gov |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate (80:20, v/v) | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Lidocaine Transition | m/z 235.10 → 86.15 | nih.gov |

| Lidocaine-d6 Transition | m/z 241.30 → 86.15 | nih.gov |

This table presents a representative example of LC-MS/MS parameters and may vary depending on the specific application and instrumentation.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be employed for the analysis of volatile impurities in Lidocaine. nottingham.ac.uknih.gov While LC-MS is more common for non-volatile compounds, GC-MS can be advantageous for certain types of impurities. nih.gov

A GC-MS method for Lidocaine and its volatile impurities would typically involve:

Sample Preparation: A suitable extraction method, such as liquid-liquid extraction with an organic solvent like ether, is used to isolate the analytes. nottingham.ac.uk

Derivatization (if necessary): In some cases, derivatization may be required to improve the volatility and thermal stability of the analytes for GC analysis.

GC Separation: The extracted sample is injected into a gas chromatograph, where the analytes are separated based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection: The separated components are then introduced into the mass spectrometer for detection and quantification. nottingham.ac.uk Qualitative analysis can be performed by comparing the obtained mass spectra with reference spectra, while quantitative analysis can be done using selected ion monitoring (SIM). nottingham.ac.ukhmdb.ca

A study established a GC-MS method for the analysis of Lidocaine in blood and cerebrospinal fluid, demonstrating its applicability for this compound. nottingham.ac.uk

Method Validation Parameters and Criteria for Deuterated Impurity Standards

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. rjptonline.orgnih.gov When using deuterated impurity standards like this compound, specific validation parameters and acceptance criteria must be met, often guided by regulatory bodies such as the FDA. europa.eufda.gov

Key validation parameters include:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, including the internal standard and any potential interferences. gtfch.org

Linearity and Range: The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. rjptonline.orgmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. rjptonline.orggtfch.orgmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. mdpi.com

Recovery: The extraction efficiency of the analytical method should be determined to ensure that the analyte and internal standard are efficiently and consistently recovered from the sample matrix. rjptonline.org

Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard must be evaluated to ensure that the use of the deuterated standard adequately compensates for any suppression or enhancement. gtfch.org

Stability: The stability of the analyte and internal standard in the sample matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage) must be assessed. gtfch.org

The following table outlines typical acceptance criteria for these validation parameters when using a deuterated internal standard:

| Validation Parameter | Acceptance Criteria | Source |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | nih.govrjptonline.org |

| Precision (RSD/CV) | ≤15% (≤20% at LLOQ) | nih.govmdpi.com |

| Matrix Effect (CV) | ≤15% | gtfch.org |

| Recovery | Consistent, precise, and reproducible | rjptonline.org |

| Stability | Analyte concentration within ±15% of the initial concentration | gtfch.org |

These acceptance criteria are based on general regulatory guidelines and may vary depending on the specific requirements of the analysis.

The use of a well-characterized deuterated internal standard like this compound is crucial for meeting these stringent validation requirements and for the successful development of robust and reliable analytical methods for the quality control of Lidocaine. veeprho.comaxios-research.com

Accuracy, Precision, Linearity, and Range Determination

The validation of an analytical method comprehensively assesses its accuracy, precision, linearity, and the concentration range over which the method is effective. These parameters ensure the reliability of quantitative data.

Accuracy is a measure of the closeness of the test results obtained by the method to the true value. It is often evaluated by analyzing samples with known concentrations (quality control samples) and comparing the measured value to the nominal value. Regulatory guidelines generally consider an accuracy of within ±15% of the nominal value to be acceptable for quality control samples, and within ±20% for the lower limit of quantitation (LLOQ). europa.eunih.gov For bioanalytical methods, accuracy is determined over several days to account for variability. nih.gov

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Within-run precision (repeatability) and between-run precision (intermediate precision) are evaluated. For most applications, the RSD should not exceed 15%, except for the LLOQ, where an RSD of up to 20% may be acceptable. europa.eunih.gov In one study involving a gas chromatography-flame ionization detection (GC-FID) method for lidocaine HCl, the within-day and between-day precision RSD values were found to be ≤1.91%. nih.gov

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a standard solution. The relationship between concentration and response is typically evaluated by linear regression, with a correlation coefficient (r²) close to 1.0 indicating good linearity. researchgate.net For instance, a validated LC-MS/MS method for lidocaine demonstrated linearity over a range of 0.5 to 250 ng/mL with an r² greater than 0.99. researchgate.net Another method for prilocaine (B1678100) HCl using lidocaine HCl as an internal standard showed linearity in the concentration range of 40-1000 ng/mL with a correlation coefficient of 0.999. researchgate.net

The Range is the interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. This range is established during the validation process.

The following interactive table summarizes typical validation parameters for analytical methods utilizing deuterated internal standards.

| Parameter | Typical Acceptance Criteria | Example Finding |

| Accuracy | Within ±15% of nominal | For an LC-MS/MS method for lidocaine, the inaccuracy was ≤ 9% for within-assay and ≤ 5% for between-assay. researchgate.net |

| Precision (RSD/CV) | ≤ 15% (≤ 20% at LLOQ) | An LC-MS/MS method for lidocaine showed within- and between-assay imprecision of ≤ 13% and ≤ 8%, respectively. researchgate.net |

| Linearity (r²) | ≥ 0.99 | A GC-MS method for prilocaine HCl with a lidocaine internal standard had a correlation coefficient of 0.999. researchgate.net |

| Range | Defined by validated limits | A validated method for lidocaine had a linear range of 0.5 to 250 ng/mL. researchgate.net |

Specificity and Selectivity Assessments in Complex Sample Matrices

Specificity and selectivity are crucial attributes of an analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix. europa.euscispace.com This is particularly important when analyzing complex biological samples like plasma, urine, or tissue homogenates, which contain numerous endogenous compounds. nih.gov

In the context of using this compound as an internal standard, specificity is demonstrated by showing that the method can differentiate between the analyte (e.g., lidocaine), its deuterated internal standard, and other potential impurities or metabolites. High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS), are powerful tools for achieving high specificity. nih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) further enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

For example, in an LC-MS/MS method, the transition m/z 271.2 → 86.1 could be used for lidocaine-d6, while the non-deuterated analog would be monitored using a different transition. The validation of selectivity involves analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and internal standard. nih.gov The absence of significant interference demonstrates the method's selectivity.

The following table outlines key aspects of specificity and selectivity assessment.

| Assessment | Purpose | Typical Procedure |

| Blank Matrix Analysis | To identify potential interferences from endogenous components in the sample matrix. | Analysis of at least six different blank matrix lots to ensure no significant peaks at the analyte's retention time. nih.gov |

| Peak Purity Analysis | To confirm that the chromatographic peak of the analyte is pure and not co-eluting with other compounds. | Use of photodiode array (PDA) detection in HPLC or deconvolution of mass spectra. |

| Interference from Metabolites | To ensure that metabolites of the analyte do not interfere with its quantification. | Analysis of samples containing known concentrations of relevant metabolites. |

| Cross-talk Evaluation | In MS/MS, to ensure that the signal from the analyte does not interfere with the internal standard's signal, and vice versa. | Separate injections of the analyte and internal standard to monitor for any signal in the other's MRM channel. researchgate.net |

Detection (LOD) and Quantification (LOQ) Limits for Trace Impurities

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical performance characteristics of an analytical method, especially for the analysis of trace-level impurities.

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically 3:1. scispace.com For example, in a GC-FID method for lidocaine HCl, the LOD was determined at a signal-to-noise ratio of 3:1. scispace.com

The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a key parameter in the validation of methods for impurity analysis. It is commonly established at a signal-to-noise ratio of 10:1. scispace.com Regulatory guidelines state that the precision at the LOQ should not exceed 20% RSD, and the accuracy should be within ±20% of the nominal value. europa.eu

The use of a deuterated internal standard like this compound can significantly improve the sensitivity of an analytical method, leading to lower LOD and LOQ values. This is because the internal standard helps to reduce the impact of matrix effects and instrumental variability, which are more pronounced at low concentrations. For instance, in an LC-MS/MS method, the use of Lidocaine-d6 as an internal standard achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for lidocaine in human plasma. Another LC-MS/MS method for lidocaine, using bupivacaine (B1668057) as the internal standard, reported an LOQ of 0.5 ng/mL. researchgate.net

The table below provides a summary of LOD and LOQ determination.

| Parameter | Definition | Common Determination Method | Example Value |

| LOD | Lowest concentration at which the analyte can be reliably detected. | Signal-to-Noise Ratio of 3:1 scispace.com | A GC-MS method for prilocaine HCl reported an LOD of 15 ng/mL. researchgate.net |

| LOQ | Lowest concentration at which the analyte can be reliably quantified. | Signal-to-Noise Ratio of 10:1 scispace.com | An LC-MS/MS method utilizing Lidocaine-d6 as an internal standard achieved an LLOQ of 0.1 ng/mL for lidocaine. |

Mechanistic Investigations and Degradation Pathway Elucidation Using Deuterium Labeling

Application of Lidocaine (B1675312) Impurity 5-d6 in Forced Degradation Studies of Lidocaine

Forced degradation, or stress testing, is a critical process in pharmaceutical development mandated by regulatory bodies like the ICH. researchgate.netscribd.com It involves subjecting a drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and light—to accelerate its decomposition. derpharmachemica.com The primary goal is to identify the likely degradation products that could form under normal storage conditions and to develop stability-indicating analytical methods. nih.govscispace.com

In these studies, deuterated compounds like Lidocaine Impurity 5-d6 can be used as internal standards for the accurate quantification of lidocaine and its degradants. nih.gov Since a deuterated standard has nearly identical physicochemical properties to its unlabeled counterpart, it behaves similarly during chromatographic separation. However, it is easily differentiated by a mass spectrometer due to its higher mass-to-charge ratio (m/z). nih.gov This allows for precise and accurate quantification, correcting for any variability during sample preparation or analysis. While this compound is a labeled version of a degradant, other deuterated forms of lidocaine, such as Lidocaine-d6, are also commonly used as internal standards for quantifying the parent drug in pharmacokinetic studies. nih.gov

Forced degradation studies on lidocaine have shown it to be relatively stable, though degradation is observed under oxidative and strong alkaline conditions. nih.govscispace.com For example, significant degradation has been noted when lidocaine is exposed to hydrogen peroxide or a 0.1 M NaOH solution. nih.gov The use of a suitable deuterated internal standard in the analytical method ensures that the quantification of lidocaine and the profiling of these resulting degradants are reliable.

Elucidation of Impurity Formation and Degradation Mechanisms via Isotopic Tracing Experiments

Isotopic tracing is a powerful technique used to unravel complex reaction mechanisms. By introducing an isotopic label, such as the deuterium (B1214612) in this compound, researchers can track the fate of specific atoms or molecular fragments through a chemical transformation. This provides direct evidence for proposed degradation pathways.

The metabolism of lidocaine primarily occurs in the liver, with the main route being deethylation to form monoethylglycinexylidide (B1676722) (MEGX) and subsequent hydrolysis to 2,6-xylidine (which is Lidocaine Impurity 5). pharmgkb.org By using deuterated analogues, the formation of these metabolites can be precisely tracked. nih.govescholarship.org For instance, if a study were to use lidocaine deuterated on the diethylamino group, the presence of the deuterium label in a resulting metabolite would confirm that this part of the molecule remained intact. Conversely, its absence would indicate a cleavage of that group.

This tracing methodology is crucial for building accurate degradation maps and understanding the intricate chemical reactions that occur. It helps to distinguish between different potential pathways and confirm the origin of various impurities, determining whether they form directly from the parent drug or from the breakdown of an intermediate metabolite.

Stability-Indicating Method Development and Degradation Product Profiling

A stability-indicating method is an analytical procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and essential for ensuring the safety and efficacy of a drug product throughout its shelf life. nih.gov High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. as-pub.comresearchgate.net

The use of a deuterated internal standard, like this compound, is highly advantageous in developing and validating these methods. nih.gov It improves the accuracy and precision of the quantification of both the parent drug and its degradation products. nih.gov

Degradation product profiling involves identifying and quantifying the impurities that form under stress conditions. Studies have identified several key degradation products of lidocaine, including 2,6-dimethylaniline (B139824) and Lidocaine N-oxide. pharmgkb.orgmdpi.com A stability-indicating UPLC method was developed to separate lidocaine from six of its potential impurities, with significant degradation observed under oxidative conditions.

Below is a table representing a hypothetical profile of lidocaine and its degradation products that a stability-indicating method would be designed to separate and quantify. The retention times and mass-to-charge ratios are illustrative.

Interactive Table: Hypothetical Lidocaine Degradation Profile

| Compound Name | Role | Retention Time (min) | [M+H]⁺ m/z |

| Lidocaine | Parent Drug | 6.8 | 235.18 |

| This compound | Internal Standard | 4.2 | 128.13 |

| 2,6-Dimethylaniline | Degradation Product | 4.2 | 122.10 |

| Lidocaine N-oxide | Degradation Product | 6.5 | 251.18 |

| Monoethylglycinexylidide (MEGX) | Metabolite/Degradant | 5.5 | 207.15 |

Kinetic Isotope Effects (KIE) and their Role in Understanding Reaction Mechanisms Involving C-H/C-D Bonds

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is a fundamental tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of the reaction. libretexts.org The KIE is most pronounced when replacing hydrogen (¹H) with deuterium (²H or D) because it represents the largest relative mass change (a doubling of mass). wikipedia.orglibretexts.org

The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. pharmacy180.com Consequently, if the cleavage of a C-H bond is part of the slowest, rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction rate. pharmacy180.comlibretexts.org This is known as a primary KIE, and the ratio of the rate constants (kH/kD) is typically between 2 and 8. pharmacy180.com A kH/kD value in this range provides strong evidence that the C-H bond is being broken in the rate-limiting step. libretexts.orglibretexts.org If the kH/kD ratio is close to 1, it suggests that the C-H bond is not broken in this critical step. epfl.ch

By comparing the degradation rates of lidocaine with a specifically deuterated version, researchers can use the KIE to pinpoint which C-H bonds are critical to the degradation mechanism. This provides invaluable, detailed insight into the molecular interactions that govern the stability of the drug, which would be difficult to obtain through other methods. researchgate.netnih.govumlub.pl

Regulatory Science and Quality Assurance Frameworks for Deuterated Impurity Standards

International Regulatory Guidelines for Pharmaceutical Impurities (e.g., ICH Q3A/B) and Deuterated Standards

The primary international guidelines governing impurities in new drug substances and products are the International Council for Harmonisation (ICH) Q3A and Q3B guidelines, respectively. europa.eueuropa.eu These documents provide a framework for the identification, qualification, and control of impurities based on established thresholds.

ICH Q3A/B Framework: The ICH guidelines classify impurities into organic, inorganic, and residual solvents. biotech-spain.comjpionline.org For organic impurities, the guidelines establish thresholds for reporting, identification, and qualification, which are linked to the maximum daily dose (MDD) of the drug substance. biotech-spain.comich.org

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. biotech-spain.com

Qualification Threshold: The level at which an impurity's biological safety must be established. ich.org

An impurity level is considered qualified if it was present in batches of the new drug substance or product used in safety and clinical studies. ich.org

Application to Deuterated Standards: A significant challenge in the context of deuterated drugs is that there are currently no specific regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) that explicitly address isotopic impurities. nih.govresearchgate.net Deuterated active pharmaceutical ingredients (APIs) contain isotopologues and isotopomers which are chemically identical to the main compound but differ in their isotopic distribution.

There is concern within the pharmaceutical industry that regulatory agencies may, by default, apply the existing ICH Q3A/B guidelines to these isotopic variants, treating them as conventional impurities. nih.govresearchgate.net This approach presents challenges, as the synthesis of deuterated compounds often results in a distribution of isotopic species that may be difficult to separate or control to the stringent levels required by ICH Q3A/B. researchgate.net The International Consortium for Innovation & Quality in Pharmaceutical Development has initiated efforts to address this regulatory gap and develop scientifically sound practices for these unique impurities. nih.gov

Importance of Certified Reference Materials (CRMs) for Deuterated Impurities in Pharmaceutical Quality Control

Certified Reference Materials (CRMs) are fundamental to modern analytical quality assurance. They are highly characterized materials with one or more property values certified by a technically valid procedure, accompanied by a certificate. alfa-chemistry.com

Role in Quality Control: In pharmaceutical quality control, CRMs serve several critical functions:

Method Validation: They are used to validate analytical methods, demonstrating accuracy, precision, and linearity. alfa-chemistry.com

Instrument Calibration: CRMs are essential for calibrating analytical instruments to ensure the accuracy of measurements. alfa-chemistry.com

Quality Control: They are used as quality control samples to monitor the ongoing performance of analytical methods. alfa-chemistry.com

Traceability: The use of CRMs ensures that measurement results are traceable to national or international standards, providing a basis for comparability across different laboratories and over time.

CRMs for Deuterated Impurities: For deuterated impurities like Lidocaine (B1675312) impurity 5-d6, CRMs are particularly vital. This specific compound is a stable isotope-labeled (SIL) version of a known lidocaine impurity. SIL compounds are indispensable tools in quantitative analysis, especially when using mass spectrometry-based methods. musechem.comacanthusresearch.com

The use of a deuterated CRM as an internal standard allows for precise and accurate quantification of the corresponding non-labeled impurity in the drug substance or product. musechem.com Because the SIL internal standard has nearly identical chemical and physical properties to the analyte of interest, it can effectively compensate for variations during sample preparation and analysis, leading to more reliable and reproducible results. acanthusresearch.comnih.gov The availability of CRMs for deuterated impurities, such as those for various lidocaine impurities, supports their application in regulated pharmaceutical environments. axios-research.comveeprho.com

Strategies for Impurity Specification Setting and Control within Drug Substance Manufacturing

Setting appropriate specifications for impurities is a cornerstone of ensuring the quality of a drug substance. A specification is a list of tests, references to analytical procedures, and appropriate acceptance criteria that a drug substance must meet to be considered acceptable for its intended use. fda.gov

Developing Impurity Specifications: The process of establishing impurity specifications is guided by ICH principles and involves several key steps:

Identify Potential Impurities: A thorough scientific evaluation of the manufacturing process is conducted to identify all potential and actual impurities. This includes starting materials, by-products, intermediates, degradation products, reagents, and catalysts. jpionline.orgich.org

Characterize Impurity Profile: Batches of the drug substance manufactured by the proposed commercial process are analyzed to determine the impurity profile. fda.gov Stability studies are also performed to identify degradation products. europa.eu

Set Acceptance Criteria: Acceptance criteria for each specified impurity and for total impurities are established. These limits should be based on data from batches used in safety and clinical studies, as well as the capability of the manufacturing process. fda.govgmpinsiders.com The limits must be justified and no higher than qualified levels. fda.gov

Validate Analytical Methods: The analytical procedures used to measure impurities must be validated to demonstrate they are suitable for their intended purpose, including having a quantitation limit at or below the reporting threshold. fda.gov

For a deuterated drug, the control strategy must also consider the unique challenge of isotopic impurities. This involves precise control over the deuteration process to ensure a consistent and high degree of isotopic enrichment, thereby minimizing the levels of under-deuterated or mis-deuterated species. researchgate.net

Future Directions and Emerging Research Avenues for Deuterated Impurities in Pharmaceutical Sciences

Advancements in Automated and Scalable Synthesis of Isotope Labeled Impurities

The synthesis of isotopically labeled compounds, including deuterated impurities, is a cornerstone of pharmaceutical development and quality control. researchgate.netnih.gov These labeled compounds are indispensable as reference standards for the accurate quantification of their unlabeled counterparts in drug substances and products. The growing demand for these standards has spurred significant research into more efficient, automated, and scalable synthesis methods.

Historically, the synthesis of labeled compounds has often been a complex, multi-step process, which can be time-consuming and costly. However, recent advancements are addressing these challenges. Methodologies are being developed that are reliable, robust, and scalable for large-scale deuterium (B1214612) labeling in industrial settings. researchgate.netnih.gov For instance, new catalytic systems, such as those using nanostructured iron catalysts with inexpensive deuterium oxide (D₂O), are enabling the selective and scalable deuteration of various organic molecules. nih.gov Electrocatalytic methods are also showing promise for the rapid deuteration of pharmaceuticals. researchgate.net

Automation is another key frontier. Automated synthesis platforms, which are already being used for the preparation of radiolabeled peptides and other molecules, are being adapted for the synthesis of deuterated compounds. researchgate.netacs.org These automated systems offer several advantages:

Reproducibility: Automated processes ensure high consistency between batches. researchgate.net

Efficiency: They significantly reduce synthesis time and manual labor. bohrium.com

Scalability: They can be adapted for both small-scale research and large-scale production. nih.gov

The development of automated and scalable synthesis methods is crucial for meeting the increasing analytical demands of pharmaceutical process development and characterization. lonza.com As these technologies mature, the accessibility of a wider range of deuterated impurities as analytical standards will improve, facilitating more comprehensive impurity profiling and ensuring the quality and safety of pharmaceutical products.

Table 1: Comparison of Traditional vs. Advanced Synthesis Methods for Deuterated Impurities

| Feature | Traditional Synthesis | Advanced Synthesis (Automated & Scalable) |

| Process | Manual, multi-step, complex | Automated, often fewer steps, streamlined researchgate.netbohrium.com |

| Scalability | Often limited to small-scale | Adaptable from lab-scale to industrial-scale researchgate.netnih.gov |

| Efficiency | Time-consuming, labor-intensive | Rapid synthesis, reduced manual intervention bohrium.com |

| Reproducibility | Variable, operator-dependent | High consistency and reproducibility researchgate.net |

| Cost | Can be high due to labor and time | Potentially lower cost through efficiency and cheaper reagents nih.gov |

| Examples | Classical organic synthesis routes | Nanocatalysis, electrocatalysis, automated synthesizers nih.govresearchgate.netresearchgate.net |

Integration of In Silico Modeling and Computational Chemistry in Deuterium Labeling Design and Degradation Prediction

Computational chemistry and in silico modeling are emerging as powerful predictive tools in pharmaceutical development, with significant implications for the study of deuterated impurities. nih.gov These computational methods can forecast potential degradation pathways of drug substances, thereby predicting the structures of likely impurities. nih.govresearchgate.net This predictive capability is invaluable for designing the synthesis of deuterated impurity standards.

In silico software programs can simulate the degradation of a drug molecule under various stress conditions (e.g., heat, humidity, light, oxidation). nih.govacs.org By identifying the most probable degradation products, researchers can proactively synthesize the corresponding deuterated versions to serve as analytical standards. This approach shifts the process from a reactive one (identifying an unknown impurity and then synthesizing its standard) to a proactive one.

Key computational techniques employed include:

Density Functional Theory (DFT): Used to calculate properties like bond dissociation energies (BDEs), which can predict the sites in a molecule most susceptible to autoxidation. researchgate.net3ds.com This helps in understanding how and where degradation is likely to initiate.

Frontier Molecular Orbital (FMO) Theory: This can predict sites of oxidation by peroxides, another common degradation pathway. nih.govresearchgate.net

Knowledge-Based Systems: Software like Zeneth® uses a database of known chemical degradation reactions to predict potential degradation products based on the functional groups present in a molecule. nih.govacs.org

High-Throughput Analytical Platforms for Comprehensive Impurity Profiling

Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical component of pharmaceutical quality control. veeprho.comijsr.netresearchgate.net As drug development pipelines accelerate, there is a growing need for high-throughput analytical platforms that can perform comprehensive impurity profiling quickly and accurately. lonza.com

Modern analytical laboratories rely on a suite of powerful techniques to detect and characterize impurities, even at trace levels. chemass.si The most widely used methods are hyphenated techniques that combine the separation power of chromatography with the identification capabilities of mass spectrometry. veeprho.com

Key High-Throughput Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for impurity profiling of non-volatile organic compounds. veeprho.comchemass.si Advances in ultra-high-performance liquid chromatography (UHPLC) allow for much faster separations without sacrificing resolution. lcms.cz High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. chemass.silcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents. mtoz-biolabs.com

LC-NMR and LC-NMR-MS: For complex structural elucidation, the direct coupling of LC with Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes in tandem with MS, provides definitive structural information about an impurity. veeprho.comijsr.net

These platforms are increasingly automated, allowing for the analysis of large numbers of samples with minimal manual intervention. lonza.com The integration of sophisticated software for data processing and analysis further enhances throughput, enabling automated peak detection, spectral deconvolution, and comparison against spectral libraries. lcms.cz When analyzing deuterated impurities like Lidocaine (B1675312) impurity 5-d6, these high-resolution platforms can easily distinguish the labeled standard from the unlabeled impurity due to the mass difference, ensuring accurate quantification.

Table 2: Advanced Analytical Platforms for Impurity Profiling

| Platform | Principle | Application in Impurity Profiling | Relevance for Deuterated Impurities |

| UHPLC-HRMS | Rapid chromatographic separation followed by high-resolution mass analysis. | Detection, identification, and quantification of organic impurities and degradation products. chemass.siwaters.com | Accurate mass measurement allows for confident identification and differentiation from unlabeled analogues. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Analysis of residual solvents and volatile organic impurities. mtoz-biolabs.com | Quantification of volatile deuterated standards. |

| LC-NMR-MS | Combines separation with definitive structural elucidation from NMR and MS. | Unambiguous structure determination of unknown impurities. veeprho.comijsr.net | Confirms the structure and position of deuterium labels in the synthesized standard. |

| ICP-MS | Ionization of sample in plasma and mass analysis of elements. | Detection and quantification of trace inorganic and elemental impurities (e.g., catalyst residues). mtoz-biolabs.com | Not directly used for deuterated organic impurities, but part of a comprehensive profiling strategy. biomedres.us |

Development of Novel Applications for Deuterated Impurities Beyond Internal Standards in Pharmaceutical Research

While the primary role of deuterated impurities like Lidocaine impurity 5-d6 is to serve as internal standards for mass spectrometry, their utility in pharmaceutical research is expanding. nih.govassumption.edu The unique properties of stable isotopes are being leveraged for a variety of novel applications that provide deeper insights into drug chemistry, metabolism, and safety.

Emerging Applications:

Mechanistic Studies: Deuterated compounds are excellent tools for studying the mechanisms of chemical reactions, including drug degradation pathways. symeres.com By observing the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—researchers can determine the rate-limiting step of a degradation reaction and gain a better understanding of its mechanism. researchgate.net This knowledge can be used to develop more stable drug formulations.

Metabolic Fate and Tracer Studies: Just as deuterated drugs are used to study drug metabolism, deuterated impurities can be used as tracers to understand the absorption, distribution, metabolism, and excretion (ADME) of impurities themselves. musechem.comaquigenbio.com This is particularly important for potentially toxic impurities, as it helps in assessing their exposure and biological impact.

Analytical Method Development and Validation: Deuterated compounds can be used as "surrogate" analytes during the development and validation of new analytical methods. They can help in optimizing chromatographic separations and mass spectrometric detection parameters without the need for large quantities of the actual impurity.

Probing Drug-Target Interactions: While more common for deuterated parent drugs, there is potential to use deuterated impurities to study off-target interactions. The altered metabolic profile of a deuterated molecule can sometimes reveal interactions that are masked by the rapid metabolism of the unlabeled compound. nih.govresearchgate.net

The expansion of applications for deuterated compounds from simple analytical standards to sophisticated research tools underscores their growing importance in the pharmaceutical sciences. symeres.commusechem.com As our ability to synthesize and analyze these molecules improves, their role in accelerating drug development and ensuring patient safety will undoubtedly continue to grow.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for identifying and quantifying Lidocaine impurity 5-d6 in pharmaceutical formulations?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with deuterated solvent systems to separate and quantify the impurity. Pair this with mass spectrometry (MS) for structural confirmation, leveraging isotopic labeling (deuterium) to distinguish impurity 5-d6 from non-deuterated analogs. Validate the method per ICH guidelines by assessing specificity, linearity, precision, and accuracy .

- Key Considerations : Ensure calibration curves cover the expected impurity range (e.g., 0.1–5% of the active pharmaceutical ingredient). Include stability-indicating parameters to rule out matrix interference .

Q. How can researchers synthesize and characterize this compound with high purity?

- Methodological Answer :

Synthesis : Use deuteration agents (e.g., D2O or deuterated acetic acid) to introduce deuterium at the specified position. Monitor reaction progress via nuclear magnetic resonance (NMR) to confirm deuterium incorporation.

Purification : Employ column chromatography with deuterated solvents to avoid isotopic exchange.

Characterization : Confirm purity (>98%) using HPLC-MS and <sup>1</sup>H/<sup>2</sup>H NMR. Compare spectral data with non-deuterated analogs to validate structural integrity .

- Data Validation : Cross-reference retention times and fragmentation patterns with literature or in-house databases .

Advanced Research Questions

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound under varying conditions?

- Methodological Answer :

- Experimental Design :

Expose the impurity to stress conditions (heat, light, humidity, acidic/alkaline hydrolysis).

Use HPLC-DAD (diode array detection) to track degradation products and kinetic profiles.

Apply Arrhenius equation to predict shelf-life under accelerated conditions.

- Data Analysis : Use principal component analysis (PCA) to correlate degradation patterns with environmental variables. Identify major degradation pathways (e.g., hydrolysis of the amide bond) via LC-MS/MS .

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound?

- Methodological Answer :

Meta-Analysis : Systematically compare studies for methodological differences (e.g., dosing regimens, analytical techniques).